Lotaustralin

説明

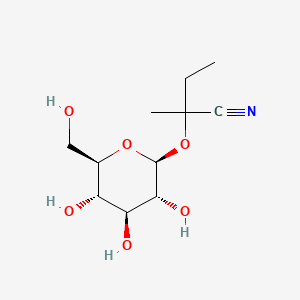

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWBWVMTOYUPHH-GXUZYPEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Lotaustralin in Cassava: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassava (Manihot esculenta) is a vital staple crop for millions of people worldwide. However, its consumption can be hampered by the presence of cyanogenic glucosides, primarily linamarin and to a lesser extent, lotaustralin. These compounds can release toxic hydrogen cyanide upon enzymatic hydrolysis. Understanding the biosynthesis of these molecules is critical for developing strategies to reduce cassava's toxicity and for exploring their potential pharmacological applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in cassava, focusing on the core biochemical steps, enzymatic players, and relevant experimental methodologies.

This compound Biosynthesis Pathway

The biosynthesis of this compound in cassava is a multi-step enzymatic process that originates from the amino acid L-isoleucine. The pathway is homologous to the biosynthesis of linamarin from L-valine, and both cyanogenic glucosides are typically found in a ratio of approximately 3:97 (this compound to linamarin).[1][2] The synthesis is primarily localized in the shoot apex, from where the glucosides are transported to other parts of the plant, including the tubers.[1]

The core pathway involves three key enzymatic steps:

-

N-hydroxylation and Decarboxylation-Dehydration: The initial and committed step is catalyzed by cytochrome P450 enzymes of the CYP79 family. In cassava, the isoenzymes CYP79D1 and CYP79D2 convert L-isoleucine into its corresponding aldoxime, (Z)-2-methylbutanal oxime.[3] These enzymes are dually specific, also acting on L-valine to produce the precursor for linamarin.[3]

-

Conversion to a Cyanohydrin: The resulting oxime is then converted to the unstable cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This reaction is catalyzed by another cytochrome P450 enzyme, CYP71E7.[1][2] This enzyme facilitates the dehydration of the oxime and subsequent C-hydroxylation.

-

Glucosylation: The final step involves the glucosylation of the cyanohydrin by a putative UDP-glucosyltransferase (UGT), which attaches a glucose molecule to form the stable this compound. This step prevents the spontaneous decomposition of the cyanohydrin into a ketone and hydrogen cyanide.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway in cassava.

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Precursor | Intermediate 1 | Intermediate 2 | Final Product | Key Enzymes |

| L-Isoleucine | (Z)-2-methylbutanal oxime | 2-hydroxy-2-methylbutyronitrile | This compound | CYP79D1/D2, CYP71E7, UGT |

Table 2: Kinetic Parameters of CYP71E7

| Substrate | Parameter | Value | Reference |

| (Z)-2-methylbutanal oxime | Apparent Michaelis-Menten constant (Ks) | ~0.9 µM | [1][2] |

| (Z)-2-methylbutanal oxime | Turnover rate | ~17 min-1 | [2] |

| (Z)-2-methylpropanal oxime (for linamarin) | Turnover rate | ~21 min-1 | [2] |

Table 3: Concentration of Cyanogenic Glucosides in Cassava Tissues

| Tissue | Linamarin to this compound Ratio | Total Cyanogenic Glucoside Content | Reference |

| General | ~97:3 | Varies significantly | [1] |

| Tubers | - | Up to 1.5 g kg-1 dry weight | [1] |

| Young Leaves | - | Highest concentrations | |

| Shoot Apex | - | Primary site of synthesis | [1] |

Experimental Protocols

Heterologous Expression and Purification of CYP79D1/D2 and CYP71E7 in Saccharomyces cerevisiae

This protocol describes the general steps for expressing and isolating cassava cytochrome P450 enzymes in yeast for in vitro characterization.

Methodology:

-

cDNA Cloning: The full-length cDNAs of CYP79D1, CYP79D2, and CYP71E7 are amplified from a cassava cDNA library and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain (e.g., WAT11) that co-expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase.

-

Microsome Preparation:

-

Yeast cultures are grown to the mid-log phase and gene expression is induced with galactose.

-

Cells are harvested, washed, and resuspended in an extraction buffer containing a protease inhibitor cocktail.

-

The cells are disrupted using glass beads, and the cell debris is removed by centrifugation.

-

The supernatant is then ultracentrifuged to pellet the microsomal fraction.

-

The microsomes are resuspended in a storage buffer and stored at -80°C.

-

Enzyme Assay for CYP71E7

This assay is based on the detection of the ketone product formed from the breakdown of the cyanohydrin intermediate.[1]

Methodology:

-

Reaction Setup:

-

The reaction mixture contains the purified CYP71E7-containing microsomes, the substrate (Z)-2-methylbutanal oxime, and an NADPH-regenerating system in a suitable buffer.

-

The reaction is initiated by the addition of the substrate.

-

-

Product Trapping:

-

The reaction is carried out in a sealed vial containing a center well with an acidified solution of 2,4-dinitrophenylhydrazine (DNPH).

-

The reaction is stopped by alkalinization, which promotes the dissociation of the cyanohydrin into 2-butanone and HCN.

-

The volatile 2-butanone is trapped by the DNPH solution to form a stable 2,4-dinitrophenylhydrazone derivative.[1]

-

-

Quantification:

-

The 2,4-dinitrophenylhydrazone derivative is extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).[1]

-

Quantification is achieved by comparing the peak area to a standard curve of the derivatized 2-butanone.

-

Quantification of this compound in Cassava Tissues by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in plant extracts.

Methodology:

-

Extraction:

-

Fresh or freeze-dried cassava tissue is homogenized in a suitable solvent (e.g., 80% methanol) to extract the cyanogenic glucosides and inactivate endogenous enzymes.

-

The extract is clarified by centrifugation and filtration.

-

-

LC-MS/MS Analysis:

-

The extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Separation is typically achieved on a C18 reversed-phase column with a water/acetonitrile gradient containing a small amount of formic acid.

-

Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

Visualizations

Caption: this compound biosynthesis pathway in cassava.

Caption: Experimental workflow for this compound analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis of the cyanogenic glucosides linamarin and this compound in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

The Discovery and Analysis of Lotaustralin in Trifolium repens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifolium repens, commonly known as white clover, is a ubiquitous legume that exhibits a fascinating chemical defense mechanism known as cyanogenesis—the release of hydrogen cyanide upon tissue damage. This process is primarily mediated by the presence of cyanogenic glucosides, with lotaustralin and its structural analog linamarin being the key compounds. The discovery of this compound in T. repens has spurred extensive research into its biosynthesis, genetic control, and ecological significance. This technical guide provides an in-depth overview of the core aspects of this compound discovery in T. repens, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Introduction

The polymorphism of cyanogenesis in white clover, first observed in the early 20th century, is a classic example of adaptive evolution.[1] The ability to produce hydrogen cyanide (HCN) is a deterrent to herbivores.[2] This process is dependent on two key components: cyanogenic glucosides (this compound and linamarin) and the hydrolytic enzyme linamarase.[1] The genetic control of this trait is well-established and governed by two independent loci: Ac/ac, which controls the synthesis of the cyanogenic glucosides, and Li/li, which controls the presence of linamarase.[1][3] Plants must possess at least one dominant allele at both loci to be cyanogenic.[1] this compound is a cyanogenic glucoside derived from the amino acid L-isoleucine, while linamarin is derived from L-valine.[4][5]

Quantitative Analysis of this compound and Linamarin

The concentration of this compound and linamarin in Trifolium repens can vary significantly depending on genetic factors (cultivar), developmental stage, and environmental conditions.

Table 1: this compound and Linamarin Content in Trifolium repens under Various Conditions

| Condition | Cultivar/Ecotype | This compound (mg/g DW) | Linamarin (mg/g DW) | This compound/Linamarin Ratio | Total Cyanogenic Glucosides (mg/g DW) | Reference |

| Standard Growth | Not Specified | Variable | Variable | 0.4 - 0.8 | Traces to 9-11 | [6] |

| EGS-affected Pasture | Not Specified | Significantly Higher | Significantly Higher | Not Specified | Median Cyanide Potential: 497 mg/kg DM (range 307–1786) | [6] |

| Increased Salinity | Coastal Ecotype | Increased Cyanogenic Potential | Increased Cyanogenic Potential | Not Specified | Not Specified | [7] |

DW: Dry Weight, DM: Dry Matter, EGS: Equine Grass Sickness

Experimental Protocols

Extraction of Cyanogenic Glucosides

A reliable extraction method is crucial for the accurate quantification of this compound and linamarin.

Protocol: Methanol Extraction

-

Sample Preparation: Harvest fresh T. repens leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness and grind to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of dried, powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) containing a known concentration of an internal standard (e.g., amygdalin).

-

Vortex vigorously for 1 minute.

-

Incubate at 70°C for 15 minutes to inactivate endogenous enzymes.

-

Centrifuge at 14,000 x g for 10 minutes.

-

-

Sample Clarification:

-

Transfer the supernatant to a new microcentrifuge tube.

-

Re-extract the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry detection is the most common method for the separation and quantification of this compound and linamarin.

Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 5% B, ramp to 30% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at 210 nm.

-

Quantification: Create a standard curve using purified this compound and linamarin standards. Calculate the concentration in the samples based on the peak area relative to the standard curve and normalized to the internal standard.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity for the analysis of cyanogenic glucosides.

Protocol: LC-MS/MS Analysis

-

Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).[2]

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound, linamarin, and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Example Transitions (ESI+):

-

This compound: [M+Na]+

-

Linamarin: [M+Na]+

-

-

-

Quantification: Similar to HPLC-UV, use a standard curve of the pure compounds for quantification.

Linamarase Activity Assay

The activity of the hydrolytic enzyme linamarase is a key determinant of the cyanogenic potential.

Protocol: Spectrophotometric Assay

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in an ice-cold extraction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0, containing protease inhibitors).

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

The supernatant contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 6.0) and a known concentration of linamarin or this compound as the substrate.

-

Initiate the reaction by adding a small volume of the enzyme extract.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

-

HCN Quantification:

-

Quantify the released cyanide using a colorimetric method, such as the picrate paper method or a commercially available cyanide quantification kit.[8]

-

Measure the absorbance at the appropriate wavelength (e.g., 520 nm for the picrate method).

-

Calculate the enzyme activity based on the amount of HCN produced per unit time per milligram of protein.

-

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound in T. repens starts with the amino acid L-isoleucine and involves a series of enzymatic reactions catalyzed by cytochrome P450s and a UDP-glucosyltransferase.

Caption: Biosynthetic pathway of this compound from L-isoleucine in Trifolium repens.

Experimental Workflow for Cyanogenic Potential Analysis

A typical workflow for analyzing the cyanogenic potential of T. repens involves several key steps from sample collection to data analysis.

Caption: General experimental workflow for the analysis of cyanogenic potential in Trifolium repens.

Conclusion

The discovery and subsequent investigation of this compound in Trifolium repens have provided valuable insights into plant chemical defense, co-evolution, and the genetic basis of adaptive traits. The methodologies outlined in this guide offer a robust framework for researchers to accurately quantify this compound and linamarin, and to further explore the fascinating biology of cyanogenesis in this important legume. Continued research in this area holds promise for applications in agriculture, such as the development of pasture cultivars with optimized herbivore resistance, and in understanding the broader ecological roles of cyanogenic glucosides.

References

- 1. Laboratory determination of linamarin (CAS: 554-35-8) - Analytice [analytice.com]

- 2. Biosynthesis of the Cyanogenic Glucosides Linamarin and this compound in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of the cyanogenic glucosides linamarin and this compound in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salinity-mediated cyanogenesis in white clover (Trifolium repens) affects trophic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. natuurtijdschriften.nl [natuurtijdschriften.nl]

Lotaustralin: A Molecular Keystone in Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

[December 14, 2025]

Abstract

Lotaustralin, a cyanogenic glycoside derived from the amino acid L-isoleucine, represents a critical component of the chemical defense arsenal in numerous plant species. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and physiological function of this compound in plant defense against herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are presented, alongside quantitative data on its distribution and efficacy. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in plant science, chemical ecology, and drug development exploring the potential of plant-derived defensive compounds.

Introduction

Plants, as sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among these defenses, cyanogenic glycosides (CNGs) are a widespread class of nitrogen-containing secondary metabolites. This compound, alongside its structural analog linamarin, is a prominent CNG found in numerous plant families, including Fabaceae (e.g., Phaseolus lunatus - lima bean, Trifolium repens - white clover), Euphorbiaceae (e.g., Manihot esculenta - cassava), and Rosaceae.[1][2]

The defensive capacity of this compound lies in its ability to release toxic hydrogen cyanide (HCN) upon tissue disruption, a process termed cyanogenesis.[3] This "cyanide bomb" is a highly effective deterrent against a wide range of generalist herbivores. The biosynthesis and activation of this compound are tightly regulated processes, involving a specific set of enzymes and subcellular compartmentalization to prevent autotoxicity.

This guide delves into the molecular intricacies of this compound's role in plant defense, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this important plant-derived compound.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic pathway that begins with the amino acid L-isoleucine. The core pathway involves three key enzyme classes: cytochrome P450 monooxygenases of the CYP79 and CYP71 families, and a UDP-glucosyltransferase (UGT).[4][5]

The process can be summarized as follows:

-

Conversion of L-isoleucine to (Z)-2-methylbutanal oxime: This initial step is catalyzed by a multifunctional CYP79 enzyme (e.g., CYP79D1/D2 in cassava).[4]

-

Conversion of the oxime to 2-hydroxy-2-methylbutyronitrile (an unstable cyanohydrin): This reaction is catalyzed by a CYP71 enzyme (e.g., CYP71E7 in cassava).[2][5]

-

Glycosylation of the cyanohydrin: The unstable cyanohydrin is stabilized by the addition of a glucose molecule from UDP-glucose, a reaction catalyzed by a specific UGT, to form this compound.[6][7]

This biosynthetic pathway is often localized in specific tissues, such as the shoot apex, with the resulting this compound being transported to other parts of the plant, including the roots.[4]

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Cyanogenesis of Wild Lima Bean (Phaseolus lunatus L.) Is an Efficient Direct Defence in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the Cyanogenic Glucosides Linamarin and this compound in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of cyanogenic glucosides in Phaseolus lunatus and the evolution of oxime‐based defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Lotaustralin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin, a cyanogenic glucoside derived from the amino acid L-isoleucine, is a significant secondary metabolite found in a variety of plant species. Its presence is of considerable interest to researchers in fields ranging from plant defense mechanisms to food toxicology and drug development due to its potential to release hydrogen cyanide (HCN) upon enzymatic hydrolysis. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, biosynthetic pathway, and detailed analytical methodologies for the extraction, quantification, and structural elucidation of this compound. Furthermore, it explores the signaling role of its toxic breakdown product, hydrogen cyanide, in plant defense pathways.

Natural Sources and Distribution of this compound

This compound is found across a range of plant families, often co-occurring with its structural analog, linamarin, which is derived from L-valine.[1][2][3] Notable plant species containing this compound include:

-

Fabaceae (Legume Family): Lima bean (Phaseolus lunatus), white clover (Trifolium repens), and birdsfoot trefoil (Lotus japonicus) are well-documented sources of this compound.[3][4][5]

-

Euphorbiaceae (Spurge Family): Cassava (Manihot esculenta) is a major food crop that contains significant amounts of this compound, alongside higher concentrations of linamarin.[6][7]

-

Linaceae (Flax Family): Flax (Linum usitatissimum) contains this compound.[8]

-

Crassulaceae (Stonecrop Family): Roseroot (Rhodiola rosea) is a medicinal plant known to contain this compound.[2][9]

The distribution of this compound within these plants is not uniform and varies depending on the species, cultivar, age, and environmental conditions. Generally, the highest concentrations are found in the leaves and reproductive tissues, consistent with its proposed role in defending against herbivores.[6][10] In cassava, for instance, the leaves contain significantly higher levels of cyanogenic glycosides than the roots.[6][11]

Table 1: Quantitative Distribution of this compound and Linamarin in Various Plant Species

| Plant Species | Plant Part | This compound Concentration | Linamarin Concentration | Reference(s) |

| Manihot esculenta (Cassava) | Leaves | <10% of total cyanogens | >90% of total cyanogens | [6] |

| Roots (parenchyma) | 5% of total cyanogens | 95% of total cyanogens | [10] | |

| Roots (peel) | Higher than parenchyma | Higher than parenchyma | [12] | |

| Phaseolus lunatus (Lima Bean) | Seeds | Variable among populations | Predominant cyanogenic glucoside | [4] |

| Trifolium repens (White Clover) | Leaves | Present | Present | [5] |

| Rhodiola rosea (Roseroot) | Rhizome | Identified | Not reported | [9][13] |

Note: Concentrations can vary significantly based on genetic and environmental factors. Data is often reported as total cyanogenic potential (mg HCN equivalents/kg fresh or dry weight).

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that takes place in the plant cell, originating from the amino acid L-isoleucine. The pathway involves a channeled sequence of reactions catalyzed by enzymes organized in a metabolon, which is thought to increase efficiency and sequester toxic intermediates. The key enzymatic steps are:

-

N-hydroxylation of L-isoleucine: The initial step is the conversion of L-isoleucine to N-hydroxy-L-isoleucine, catalyzed by a cytochrome P450 enzyme of the CYP79 family (e.g., CYP79D71 in Phaseolus lunatus).[3][12]

-

Conversion to an Aldoxime: The N-hydroxy-L-isoleucine is further converted to (Z)-2-methylbutanal oxime. This is also catalyzed by the same CYP79 enzyme.

-

Conversion to a Cyanohydrin: The aldoxime is then converted to the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile, by another cytochrome P450 enzyme, typically from the CYP71 family (e.g., CYP71E7 in cassava).[14][15]

-

Glucosylation: The final step is the glucosylation of the unstable cyanohydrin by a UDP-glucosyltransferase (UGT) to form the stable this compound molecule.[12]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound and other cyanogenic glycosides from plant tissues.

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen

-

Mortar and pestle

-

Boiling 80% (v/v) methanol or ethanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)

Procedure:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench enzymatic activity. Alternatively, use lyophilized (freeze-dried) tissue.

-

Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a flask.

-

Add boiling 80% (v/v) methanol or ethanol at a ratio of 10:1 (v/w) to the plant material. The boiling solvent helps to inactivate endogenous β-glucosidases that could degrade the cyanogenic glycosides.

-

Reflux or sonicate the mixture for 15-30 minutes.

-

Cool the extract and centrifuge at 10,000 x g for 15 minutes to pellet the plant debris.

-

Carefully decant the supernatant.

-

Repeat the extraction of the pellet with 80% methanol or ethanol to ensure complete recovery.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried extract in a known volume of water or a suitable solvent for analysis.

-

For cleaner samples, the aqueous extract can be passed through a C18 SPE cartridge to remove nonpolar compounds. Elute the cyanogenic glycosides with water or a low percentage of methanol.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC-UV method for the quantification of this compound. For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is recommended.[4]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Inject the prepared plant extracts.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Structural Elucidation of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of natural products.

Sample Preparation:

-

Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃).

NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure.

Expected ¹H and ¹³C NMR Data for this compound:

Specific chemical shifts will vary slightly depending on the solvent used. The following are representative values.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Aglycone | ||

| C-1' (CN) | ~120 | - |

| C-2' | ~75 | - |

| C-3' | ~30 | ~1.8 (m) |

| C-4' | ~10 | ~1.0 (t) |

| 2'-CH₃ | ~25 | ~1.5 (s) |

| Glucose | ||

| C-1 | ~100 | ~4.5 (d) |

| C-2 | ~74 | ~3.3 (m) |

| C-3 | ~77 | ~3.5 (m) |

| C-4 | ~70 | ~3.4 (m) |

| C-5 | ~77 | ~3.6 (m) |

| C-6 | ~61 | ~3.7, 3.9 (m) |

Signaling Pathways and Biological Activity

The primary biological activity of this compound is linked to its ability to release toxic hydrogen cyanide (HCN) upon tissue damage.[1] This "cyanide bomb" is a potent defense mechanism against herbivores.[1] The process, known as cyanogenesis, is initiated when chewing insects or other herbivores disrupt plant cells, bringing this compound into contact with β-glucosidases, which are typically stored in separate compartments.[1] The β-glucosidase hydrolyzes this compound to glucose and an unstable cyanohydrin, which then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release HCN and 2-butanone.[16]

HCN is a potent inhibitor of cellular respiration by binding to the iron in cytochrome c oxidase in the mitochondrial electron transport chain.[16] However, at sub-lethal concentrations, HCN is now recognized as a signaling molecule in plants, involved in various physiological processes, including plant defense responses.[16][17]

HCN can induce the expression of defense-related genes, including those involved in the salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) signaling pathways.[17][18] This leads to the production of pathogenesis-related (PR) proteins and the establishment of systemic acquired resistance (SAR), which provides broad-spectrum and long-lasting protection against a variety of pathogens.[16]

Conclusion

This compound is a widely distributed cyanogenic glucoside with significant implications for plant defense, food safety, and potentially, drug discovery. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and detailed methodologies for its analysis. A thorough understanding of these aspects is crucial for researchers and professionals working with cyanogenic plants. Future research should focus on further elucidating the specific roles of this compound in different plant-herbivore interactions, exploring the full potential of HCN as a signaling molecule, and developing rapid and efficient methods for the detoxification of this compound-containing food crops.

References

- 1. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of cyanogenic glucosides in Phaseolus lunatus and the evolution of oxime‐based defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variation in cyanogenic glycosides across populations of wild lima beans (Phaseolus lunatus) has no apparent effect on bruchid beetle performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salinity-mediated cyanogenesis in white clover (Trifolium repens) affects trophic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the Cyanogenic Glucosides Linamarin and this compound in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. gala.gre.ac.uk [gala.gre.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of the cyanogenic glucosides linamarin and this compound in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Old poisons, new signaling molecules: the case of hydrogen cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative transcriptome analysis reveals significant differences in the regulation of gene expression between hydrogen cyanide- and ethylene-treated Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative transcriptome analysis reveals significant differences in the regulation of gene expression between hydrogen cyanide- and ethylene-treated Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Lotaustralin: A Technical Guide to its Role as a Cyanogenic Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin is an isoleucine-derived cyanogenic glycoside found in numerous plant species, where it serves as a critical component of a potent chemical defense mechanism. Upon tissue disruption, this compound is enzymatically hydrolyzed to release toxic hydrogen cyanide (HCN), a process known as cyanogenesis. This guide provides a comprehensive technical overview of this compound, detailing its biosynthesis, mechanism of toxic action, and distribution. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual diagrams of its metabolic pathways and analytical workflows to serve as a resource for researchers in plant science, toxicology, and drug development.

Introduction

This compound is a cyanogenic glucoside chemically identified as (2R)-2-(β-D-Glucopyranosyloxy)-2-methylbutanenitrile.[1] It is structurally related to the more commonly known linamarin, differing only by the presence of an additional ethyl group on the aglycone. This compound is found in a variety of plants, often co-occurring with linamarin, including important food crops like cassava (Manihot esculenta) and lima beans (Phaseolus lunatus), as well as forage legumes such as white clover (Trifolium repens) and species of Lotus.[2][3]

The biological significance of this compound lies in its role as a phytoanticipin—a pre-formed defense compound. In intact plant cells, this compound is spatially separated from its activating enzyme, linamarase (a β-glucosidase).[4] When herbivores or pathogens damage the plant tissue, this compartmentalization is breached, allowing linamarase to hydrolyze this compound. This reaction releases an unstable cyanohydrin intermediate, which rapidly decomposes to form methyl ethyl ketone and the highly toxic respiratory inhibitor, hydrogen cyanide (HCN).[1] This potent defense system deters a wide range of generalist herbivores.

Biosynthesis and Catabolism

The metabolic pathways governing the synthesis and breakdown of this compound are crucial to understanding its function. These processes involve a series of enzymatic steps that are tightly regulated within the plant.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the amino acid L-isoleucine and is primarily catalyzed by two key enzyme families: Cytochrome P450 monooxygenases (CYPs) and a UDP-glucosyltransferase (UGT).[2][5] The pathway proceeds as follows:

-

Conversion of L-Isoleucine to an Oxime: The initial and rate-limiting step is catalyzed by a multifunctional Cytochrome P450 enzyme, typically from the CYP79 family (e.g., CYP79D1/D2 in cassava).[5][6] This enzyme converts L-isoleucine into (Z)-2-methylbutanal oxime.

-

Conversion of Oxime to Cyanohydrin: The oxime is then converted to the corresponding α-hydroxynitrile (cyanohydrin), 2-hydroxy-2-methylbutyronitrile. This step is catalyzed by a second Cytochrome P450, belonging to the CYP71 family (e.g., CYP71E7 in cassava).[2][5]

-

Glucosylation: Finally, a UDP-glucosyltransferase (UGT) stabilizes the reactive cyanohydrin by attaching a glucose molecule, forming the stable this compound glucoside.[2][5]

This entire pathway is thought to operate as a highly efficient multienzyme complex, or "metabolon," to channel the reactive and toxic intermediates.[5]

Catabolism and Cyanide Release (Cyanogenesis)

The release of hydrogen cyanide from this compound is a two-step process initiated by tissue damage:

-

Hydrolysis: The enzyme linamarase (a β-glucosidase) cleaves the β-glucosidic bond of this compound, releasing glucose and the unstable aglycone, 2-hydroxy-2-methylbutyronitrile.[1]

-

Decomposition: The cyanohydrin intermediate is unstable and can spontaneously dissociate to form methyl ethyl ketone and hydrogen cyanide. This decomposition can be accelerated by the enzyme hydroxynitrile lyase (HNL) in some plant species.

Quantitative Data

The concentration of this compound and the overall cyanogenic potential (HCNp) can vary significantly between plant species, cultivars, tissues, and developmental stages, and can be influenced by environmental conditions.[7]

This compound and Cyanide Content in Plants

The following table summarizes reported concentrations of this compound or total cyanide potential in various plant species.

| Plant Species | Tissue | Compound Measured | Concentration Range | Reference(s) |

| Manihot esculenta (Cassava) | Tubers | Linamarin + this compound | Up to 1.5 g/kg (dry weight) | [4] |

| Manihot esculenta (Cassava) | Tubers | Linamarin | 65 µmol CN/g (fresh weight) | [6] |

| Trifolium repens (White Clover) | Leaves | Cyanogenic Potential (HCNp) | 120 - 1110 µg HCN/g (dry matter) | [8] |

| Rhodiola rosea | Roots | This compound | 135.3 mg/100g (in hydroalcoholic extract) | [9] |

| Rhodiola kirilowii | Roots | This compound | 74.8 mg/100g (in aqueous extract) | [9] |

Note: In cassava, this compound typically constitutes a minor fraction (~3-7%) of the total cyanogenic glucosides, with linamarin being predominant (~93-97%).[10][2]

Kinetic Parameters of Key Enzymes

The efficiency of this compound metabolism is determined by the kinetic properties of the enzymes involved in its biosynthesis and degradation.

| Enzyme | Source Organism | Substrate | Km / KS (µM) | Vmax / Turnover (min-1) | Reference(s) |

| CYP71E7 | Manihot esculenta | 2-Methylbutanal oxime (ileox) | ~0.9 (KS) | ~17 | [2][11] |

| CYP71E7 | Manihot esculenta | 2-Methylpropanal oxime (valox) | Not Determined | ~21 | [2][11] |

| Linamarase (Engineered) | Saccharomyces cerevisiae | Linamarin | 0.5 - 0.9 | 10.0 - 13.0 (µmol/min) | [12] |

| Linamarase (Native) | Saccharomyces cerevisiae | Linamarin | 0.0 - 0.9 | 0.0 - 10.0 (µmol/min) | [12] |

Note: Kinetic data for linamarase with this compound as a substrate is scarce; however, linamarin is commonly used as a proxy due to structural similarity.

Toxicity

The acute toxicity of this compound is directly attributable to the HCN released upon its hydrolysis. While data for this compound itself is limited, the lethal dose of ingested HCN for humans is estimated to be approximately 1 mg/kg of body weight.[13] Chronic, low-level exposure to cyanogens from improperly processed foods like cassava has been linked to severe health issues, including tropical ataxic neuropathy and konzo, a paralytic disease.[14]

Experimental Protocols

Accurate analysis of this compound requires standardized methods for extraction, quantification, and activity assessment.

Extraction of this compound from Plant Material

This protocol is a generalized method based on common procedures for cyanogenic glycoside extraction.[15][16][17]

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity. Lyophilize (freeze-dry) the tissue and grind to a fine, homogenous powder using a mortar and pestle or a high-speed mill.

-

Solvent Selection: Prepare an extraction solvent of 75-80% aqueous methanol (v/v). This composition is effective for solubilizing glycosides while precipitating many interfering proteins and polysaccharides.[15]

-

Extraction:

-

Weigh approximately 0.5 g of powdered plant material into a centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Vortex thoroughly to ensure complete wetting of the material.

-

Place the tube in a sonicating water bath at 40°C for 30 minutes to enhance extraction efficiency.

-

-

Clarification: Centrifuge the mixture at 3,000 x g for 15 minutes.

-

Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times with fresh solvent, and the supernatants pooled.

-

Filtration and Storage: Filter the final supernatant through a 0.22 µm syringe filter into a clean vial. The extract is now ready for analysis or can be stored at -20°C.

Quantification by UPLC-MS/MS

This protocol is adapted from a validated method for this compound analysis and provides high sensitivity and specificity.[18]

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a TQ detector) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase: Isocratic elution with 80% aqueous mobile phase (e.g., water with 0.1% formic acid) and 20% organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 24°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Precursor ion [M-H]- at m/z 260 → Product ion at m/z 161.

-

Source Parameters: Optimize source and desolvation temperatures (e.g., 100°C and 300°C, respectively) and gas flows for the specific instrument.

-

-

Quantification: Prepare a calibration curve using a certified this compound standard (100-1000 ng/mL). Quantify this compound in the plant extracts by comparing its peak area to the standard curve.

Determination of Cyanogenic Potential (HCNp) - Picrate Method

This semi-quantitative method is widely used for screening and estimating the total amount of cyanide that can be released from a sample.[19][20][21]

-

Reagent Preparation:

-

Picrate Solution: Dissolve picric acid in water to make a 0.05 M solution. Neutralize by adding sodium bicarbonate until effervescence ceases.

-

Picrate Papers: Cut Whatman No. 1 filter paper into uniform strips (e.g., 1 x 5 cm). Immerse the strips in the picrate solution, allow them to soak, then remove and air dry in the dark. Store in a sealed, dark container.

-

-

Assay Procedure:

-

Place approximately 100 mg of finely crushed fresh or rehydrated plant tissue into a small vial.

-

Add 0.5 mL of a suitable buffer (e.g., pH 6-7 phosphate buffer). To ensure complete hydrolysis, a small amount of exogenous linamarase can be added.

-

Add a few drops of chloroform to inhibit microbial growth.

-

Suspend a picrate paper strip in the vial's headspace, ensuring it does not touch the liquid. Seal the vial tightly.

-

Incubate at room temperature or 30-37°C overnight (16-24 hours).

-

-

Analysis:

-

Visual: A color change from yellow to orange or reddish-brown indicates the presence of HCN. The intensity can be compared to a pre-calibrated color chart for a semi-quantitative estimate.

-

Quantitative: Elute the color from the reacted picrate paper in a known volume of distilled water (e.g., 5 mL) for 30 minutes. Measure the absorbance of the solution at 510 nm and determine the HCN concentration from a standard curve prepared using KCN.

-

Conclusion

This compound is a key player in the chemical ecology of many plant species, providing an effective and inducible defense against herbivory. Its biosynthesis from L-isoleucine and subsequent catabolism to release hydrogen cyanide represent a sophisticated metabolic system. For researchers, understanding the quantitative distribution and enzymatic regulation of this compound is essential for applications ranging from crop improvement—to reduce toxicity in food sources like cassava—to exploring its potential in pest control or as a source of novel bioactive compounds. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study of this important cyanogenic glycoside.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Biosynthesis of the Cyanogenic Glucosides Linamarin and this compound in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Salinity-mediated cyanogenesis in white clover (Trifolium repens) affects trophic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cassava Plants with a Depleted Cyanogenic Glucoside Content in Leaves and Tubers. Distribution of Cyanogenic Glucosides, Their Site of Synthesis and Transport, and Blockage of the Biosynthesis by RNA Interference Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyanide in Cassava: A Review [gavinpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. maxwellsci.com [maxwellsci.com]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. Neurotoxic effect of linamarin in rats associated with cassava (Manihot esculenta Crantz) consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. agro.icm.edu.pl [agro.icm.edu.pl]

- 19. Simple Picrate Paper Kit for Determination of the Cyanogenic Potential of Cassava Flour | Semantic Scholar [semanticscholar.org]

- 20. Determination of total hydrogen cyanide levels in fresh cassava roots using the picrate paper method [protocols.io]

- 21. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

An In-depth Technical Guide to the Stereoisomers of Lotaustralin and Their Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin, a cyanogenic glycoside found in various plant species, plays a significant role in plant defense mechanisms due to its ability to release hydrogen cyanide upon enzymatic hydrolysis. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its known stereoisomers: (R)-lotaustralin and (S)-epithis compound. While the toxic potential of this compound is well-established, the nuanced differences in the biological activities of its stereoisomers remain an area of active investigation. This document delves into the biosynthesis of this compound, its mechanism of action, and presents available data on its stereoisomers. Furthermore, it outlines detailed experimental protocols for the analysis and quantification of this compound and discusses the importance of stereoisomer differentiation in research and drug development.

Introduction

This compound is a cyanogenic glycoside derived from the amino acid L-isoleucine.[1] It is commonly found alongside its structural analog, linamarin (derived from L-valine), in a variety of plants, most notably in cassava (Manihot esculenta).[2] The primary biological significance of this compound lies in its role as a chemical defense agent in plants. Upon tissue damage, the glycoside comes into contact with the enzyme linamarase, initiating a hydrolysis reaction that ultimately releases toxic hydrogen cyanide (HCN).[2] This process, known as cyanogenesis, is a potent deterrent to herbivores.

The this compound molecule possesses a chiral center at the C2 position of the butanenitrile moiety, giving rise to two stereoisomers: (R)-lotaustralin and (S)-epithis compound. The naturally occurring and more abundant form is (R)-lotaustralin. While the general toxicity of this compound is attributed to HCN release, the potential for stereoisomer-specific biological activities, including differences in the rate of cyanogenesis or other pharmacological effects, necessitates a deeper understanding of each isomer.

Stereochemistry of this compound

The chemical structure of this compound consists of a β-D-glucopyranose molecule linked to a 2-methyl-2-hydroxybutanenitrile aglycone. The stereochemistry at the anomeric carbon of the glucose moiety is fixed; however, the chirality at the C2 carbon of the aglycone leads to the existence of two diastereomers.

-

(R)-Lotaustralin: The commonly occurring natural stereoisomer. Its systematic IUPAC name is (2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile.[2]

-

(S)-Epithis compound: The epimer of (R)-lotaustralin, differing in the configuration at the C2 position of the aglycone.

The spatial arrangement of the ethyl and methyl groups around the chiral center can influence the interaction of these molecules with enzymes and receptors, potentially leading to differences in their biological profiles.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-isoleucine. The pathway involves the sequential action of cytochrome P450 enzymes and a UDP-glucosyltransferase.

Key Enzymes in this compound Biosynthesis:

| Enzyme Family | Specific Enzyme(s) | Function |

| Cytochrome P450 | CYP79 | Catalyzes the initial conversion of L-isoleucine to the corresponding aldoxime. |

| Cytochrome P450 | CYP71E7 | Converts the aldoxime to a cyanohydrin intermediate. |

| UDP-glucosyltransferase | UGT | Catalyzes the final step, the glucosylation of the cyanohydrin to form this compound. |

Significance of this compound Stereoisomers

The primary significance of this compound is its toxicity, which is a direct result of the release of hydrogen cyanide. HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain.

While the toxicity of both (R)-lotaustralin and (S)-epithis compound is presumed to be mediated by HCN, the rate and extent of its release could differ between the two stereoisomers. This potential difference is critical in assessing the overall toxicity and biological impact of plant materials containing this compound. Factors that could be influenced by stereochemistry include:

-

Enzyme Kinetics: The affinity and turnover rate of linamarase for each stereoisomer may vary, leading to different rates of HCN release.

-

Bioavailability and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profiles of the two stereoisomers could differ, impacting their in vivo toxicokinetics.

-

Other Biological Activities: Beyond cyanogenesis, it is plausible that each stereoisomer possesses distinct biological activities, a phenomenon observed with other chiral natural products.

Currently, there is a notable lack of quantitative data directly comparing the biological activities of (R)-lotaustralin and (S)-epithis compound. This represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

Quantification of this compound using UPLC-ESI-MS/MS

This method is adapted from the analysis of this compound in Rhodiola species and can be modified for other plant matrices.

5.1.1. Sample Preparation (Plant Material)

-

Grinding: Freeze-dry the plant material and grind it into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material.

-

Add 20 mL of 80% methanol.

-

Sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for UPLC analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

5.1.2. UPLC-ESI-MS/MS Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Chiral Separation of this compound Stereoisomers (Hypothetical Method)

5.2.1. Suggested Approach for Method Development

-

Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating diastereomers.

-

Mobile Phase Optimization:

-

Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Vary the ratio of the modifier to optimize resolution.

-

Reversed Phase: Use a mobile phase of water (with or without a buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Temperature: Evaluate the effect of column temperature on the separation, as this can significantly impact resolution.

-

Detection: Utilize a UV detector at a wavelength where this compound absorbs, or a mass spectrometer for more sensitive and specific detection.

Signaling Pathways and Future Directions

The primary mechanism of this compound's toxicity is the inhibition of cellular respiration by cyanide. However, the potential for this compound or its metabolites to interact with other cellular signaling pathways remains largely unexplored. Future research should investigate:

-

Apoptosis and Cell Cycle: Whether this compound stereoisomers can induce apoptosis or cause cell cycle arrest through mechanisms independent of cyanide.

-

Inflammatory Pathways: The potential for this compound to modulate inflammatory signaling cascades.

-

Neurological Effects: Given the neurotoxic potential of cyanogenic glycosides, investigating the specific effects of each stereoisomer on neuronal signaling pathways is warranted.

Conclusion

This compound and its stereoisomers represent an important class of natural products with significant biological activity. While the cyanogenic properties of this compound are well-documented, a detailed understanding of the distinct roles and activities of its (R) and (S) stereoisomers is lacking. This technical guide has provided an overview of the current knowledge and has highlighted the critical need for further research in this area. The development of robust analytical methods for the separation and quantification of this compound stereoisomers is paramount for accurately assessing their individual contributions to the biological effects of this compound-containing materials. Such research will be invaluable for scientists in the fields of natural product chemistry, toxicology, and drug development.

References

The Synthesis of Lotaustralin from Isoleucine: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lotaustralin, a cyanogenic glucoside derived from the amino acid L-isoleucine, is a significant secondary metabolite in numerous plant species, playing a crucial role in defense mechanisms. The biosynthetic pathway of this compound is a multi-step enzymatic process involving cytochrome P450 monooxygenases and a UDP-glucosyltransferase. This technical guide provides an in-depth overview of the core biosynthetic pathway, encompassing the enzymatic conversions, key intermediates, and regulatory mechanisms. Detailed experimental protocols for the characterization of the involved enzymes are presented, alongside a comprehensive summary of the available quantitative data to facilitate comparative analysis. Furthermore, this guide includes visual representations of the signaling pathways and experimental workflows to provide a clear and concise understanding of this compound synthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development who are investigating cyanogenic glucosides and their potential applications.

Introduction

Cyanogenic glucosides are a class of nitrogen-containing plant secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis, a process known as cyanogenesis. This defense mechanism is effective against a wide range of herbivores and pathogens. This compound, derived from L-isoleucine, and its structural analog linamarin, derived from L-valine, are among the most common cyanogenic glucosides.[1] Their biosynthesis is of significant interest for understanding plant defense strategies and for the biotechnological potential of engineering cyanogenesis in crop plants for enhanced pest resistance. This guide focuses on the synthesis of this compound from its precursor, L-isoleucine, providing a detailed technical overview for the scientific community.

The Core Biosynthetic Pathway of this compound from Isoleucine

The biosynthesis of this compound from L-isoleucine is a three-step pathway primarily localized to the endoplasmic reticulum and the cytosol. The pathway involves two distinct cytochrome P450 enzymes and a UDP-glucosyltransferase.[2][3]

The key steps in the pathway are:

-

Conversion of L-Isoleucine to (Z)-2-Methylbutanal Oxime: The initial and committed step is the conversion of L-isoleucine to the corresponding aldoxime, (Z)-2-methylbutanal oxime. This reaction is catalyzed by a multifunctional cytochrome P450 enzyme belonging to the CYP79 family, specifically CYP79D1 and CYP79D2 in cassava (Manihot esculenta).[2][4] These enzymes catalyze a series of reactions including N-hydroxylation, N,N-dihydroxyamino acid formation, and subsequent dehydration and decarboxylation to form the oxime.[2]

-

Conversion of (Z)-2-Methylbutanal Oxime to 2-Hydroxy-2-methylbutyronitrile: The second step involves the conversion of the oxime intermediate into the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This reaction is catalyzed by another cytochrome P450 enzyme. In cassava, this enzyme is identified as CYP71E7.[2][5] In other plant families, such as legumes, enzymes from the CYP83 or CYP736 families are involved in this step.[6]

-

Glucosylation of 2-Hydroxy-2-methylbutyronitrile to this compound: The final step is the glucosylation of the unstable cyanohydrin intermediate to form the stable this compound molecule. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) belonging to the UGT85 family, such as UGT85K4 and UGT85K5 in cassava.[7][8] This step occurs in the cytosol and utilizes UDP-glucose as the sugar donor.

Quantitative Data on this compound Biosynthesis Enzymes

The efficiency of the this compound biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes the available quantitative data for the key enzymes in this pathway.

| Enzyme Family | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) or Turnover (min⁻¹) | Plant Source | Reference(s) |

| CYP79 | CYP79D1 | L-Isoleucine | 1300 | Not Reported | Cassava | [4] |

| CYP71 | CYP71E7 | (Z)-2-Methylbutanal Oxime | 21 ± 2 | 17 ± 1 min⁻¹ | Cassava | [2] |

| UGT85 | UGT85 Family | 2-Hydroxy-2-methylbutyronitrile | Not Reported | Not Reported | - | - |

Note: Kinetic data for the UGTs specifically involved in this compound synthesis is currently limited in the literature.

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated at both the transcriptional and post-transcriptional levels, ensuring that this defense compound is produced in the appropriate tissues and at the necessary times.

Transcriptional Regulation

The expression of the genes encoding the biosynthetic enzymes is a key control point. In Lotus japonicus, a model legume for cyanogenic glucoside research, the expression of the CYP79 gene is induced by methyl jasmonate, a key signaling molecule in plant defense against herbivores.[2] This induction is mediated by a basic helix-loop-helix (bHLH) transcription factor that binds to G-box motifs in the CYP79 promoter.[2] In cassava, the expression of CYP79D1, CYP79D2, CYP71E7, and UGT85K5 exhibits a diurnal rhythm, with transcript levels increasing during the night and decreasing in the early morning light.[7] Analysis of the promoter regions of these genes has revealed the presence of binding motifs for transcription factors related to light, abiotic stress, and development.[7]

Metabolic Channeling

There is evidence to suggest that the enzymes of the cyanogenic glucoside biosynthetic pathway form a "metabolon," a multi-enzyme complex that facilitates the efficient transfer of intermediates between active sites. This metabolic channeling is thought to be crucial for sequestering the toxic and unstable oxime and cyanohydrin intermediates, preventing their diffusion into the cellular environment and increasing the overall efficiency of the pathway.[3][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the CYP79, CYP71/CYP83/CYP736, and UGT enzymes for in vitro characterization.

Methodology (Example for E. coli expression):

-

Gene Cloning: Amplify the full-length coding sequences of the target genes (CYP79, CYP71E7, UGT85K4, etc.) from plant cDNA using PCR. Clone the amplified fragments into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification.

-

Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. Elute the target protein with an elution buffer (lysis buffer with 250 mM imidazole).

-

Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Enzyme Assays

Objective: To measure the activity of CYP79 enzymes in converting L-isoleucine to (Z)-2-methylbutanal oxime.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM L-isoleucine, 1 mM NADPH, and the purified CYP79 enzyme (1-5 µg).

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the oxime product.

-

Analysis: Separate the organic phase, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a small volume of methanol. Analyze the sample by LC-MS or GC-MS to identify and quantify the (Z)-2-methylbutanal oxime product. A standard curve of the authentic oxime should be used for quantification.

Objective: To measure the activity of CYP71E7 in converting (Z)-2-methylbutanal oxime to 2-hydroxy-2-methylbutyronitrile.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 50 µM (Z)-2-methylbutanal oxime, 1 mM NADPH, and the purified CYP71E7 enzyme (1-5 µg).

-

Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.

-

Cyanohydrin Detection (Indirect): The cyanohydrin product is unstable. To quantify its formation, the reaction can be stopped by adding a strong base (e.g., 1 M NaOH) to raise the pH, which promotes the dissociation of the cyanohydrin into 2-butanone and hydrogen cyanide. The volatile 2-butanone can then be trapped and derivatized with 2,4-dinitrophenylhydrazine and quantified by LC-MS.[2]

Objective: To measure the activity of UGTs in glycosylating 2-hydroxy-2-methylbutyronitrile to form this compound.

Methodology:

-

Substrate Preparation: The cyanohydrin substrate is unstable and should be prepared fresh by reacting 2-butanone with potassium cyanide in an acidic buffer.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM 2-hydroxy-2-methylbutyronitrile, 2 mM UDP-glucose, and the purified UGT enzyme (1-5 µg).

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Analysis: Stop the reaction by adding an equal volume of methanol. Centrifuge to pellet any precipitated protein. Analyze the supernatant by LC-MS to identify and quantify the this compound product. A standard curve of authentic this compound should be used for quantification.

Conclusion

The biosynthesis of this compound from isoleucine is a well-defined pathway that serves as an excellent model for studying plant chemical defense. This technical guide has provided a comprehensive overview of the core biosynthetic steps, the enzymes involved, their quantitative properties, and the regulatory mechanisms that govern this pathway. The detailed experimental protocols are intended to equip researchers with the necessary tools to further investigate this fascinating area of plant biochemistry. A deeper understanding of this compound biosynthesis will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of crops with enhanced resilience to pests and pathogens.

References

- 1. CYP79 P450 monooxygenases in gymnosperms: CYP79A118 is associated with the formation of taxiphyllin in Taxus baccata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What’s your poison? Cyanide production regulated by a bHLH transcription factor in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Engineering of Valine- and Isoleucine-Derived Glucosinolates in Arabidopsis Expressing CYP79D2 from Cassava - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the cyanogenic glucosides linamarin and this compound in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diurnal regulation of cyanogenic glucoside biosynthesis and endogenous turnover in cassava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Lotaustralin: A Technical Guide to its Toxicity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotaustralin is a cyanogenic glycoside found in various plant species, most notably in cassava (Manihot esculenta), lima beans (Phaseolus lunatus), and white clover (Trifolium repens)[1][2]. Like other cyanogenic glycosides, this compound is a derivative of an amino acid, in this case, L-isoleucine[3][4]. While intact this compound itself is not considered acutely toxic, its hydrolysis product, hydrogen cyanide (HCN), is a potent and rapidly acting poison[5][6]. This guide provides an in-depth technical overview of the toxicity and mechanism of action of this compound, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways.

Chemical Properties

This compound is the glucoside of methyl ethyl ketone cyanohydrin. Its chemical structure is closely related to linamarin, the other major cyanogenic glycoside in cassava, which is derived from L-valine[2][3].

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₉NO₆ | [7] |

| Molar Mass | 261.27 g/mol | [7] |

| IUPAC Name | (2R)-2-(β-D-Glucopyranosyloxy)-2-methylbutanenitrile | [2] |

| CAS Number | 534-67-8 | [2] |

Mechanism of Action: The Path to Cyanide Poisoning

The toxicity of this compound is indirect and contingent upon its metabolic activation to release hydrogen cyanide. This process involves a two-step enzymatic hydrolysis.

Step 1: Glycosidic Bond Cleavage

When plant tissues containing this compound are disrupted, for instance through chewing or processing, the compound comes into contact with the endogenous enzyme β-glucosidase (also known as linamarase)[8][9]. This enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing glucose and (R)-2-hydroxy-2-methylbutyronitrile (methyl ethyl ketone cyanohydrin)[9][10].

Step 2: Release of Hydrogen Cyanide

The resulting cyanohydrin is unstable and can spontaneously decompose to release hydrogen cyanide (HCN) and methyl ethyl ketone[8]. This decomposition can be accelerated by the enzyme hydroxynitrile lyase, which is also present in cyanogenic plants[10].

Once absorbed into the bloodstream, HCN rapidly distributes throughout the body and exerts its primary toxic effect by inhibiting the mitochondrial electron transport chain[4]. Specifically, the cyanide ion (CN⁻) binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV), a critical enzyme in cellular respiration[11][12]. This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP[4]. The resulting cytotoxic hypoxia is particularly damaging to tissues with high oxygen demand, such as the central nervous system and the heart[4].

Quantitative Toxicological Data

| Compound | Species | Route | LD₅₀ | Reference |

| Linamarin | Rat | Oral | 450 mg/kg | [13] |

| Amygdalin | Mouse | i.p. | 0.1 mmol/kg | [13] |

| Prulaurasin | Rat | Oral | 560 mg/kg | [14] |

| Hydrogen Cyanide (HCN) | Rat | i.v. | 0.81 mg/kg | [13] |

| Potassium Cyanide (KCN) | Rat | Oral | 10-15 mg/kg | [13] |

Note: The toxicity of cyanogenic glycosides can be influenced by the presence of the hydrolytic enzyme linamarase and the nutritional status of the animal, particularly sulfur amino acid intake, which is crucial for cyanide detoxification[15].

Regarding the inhibition of cytochrome c oxidase, the IC₅₀ of cyanide for this enzyme in rat N27 mesencephalic cells has been determined to be 7.2 ± 0.1 µM[11].

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method for determining the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult Wistar rats (female) are typically used[16]. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in appropriate cages with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing[16].

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., water or corn oil).

-

Administration: The test substance is administered as a single oral dose by gavage[16].

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered to a group of 3 female rats.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days[16].

-

If 2 or 3 animals die, the test is repeated with a lower dose (e.g., 50 mg/kg) in a new group of 3 animals.

-

If 0 or 1 animal dies, the test is repeated with a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

-

This stepwise procedure continues until the toxicity class of the substance can be determined based on the number of mortalities at specific dose levels[17].

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is paid to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma[16].

Quantification of this compound in Plant Material by HPLC

This protocol is adapted from methods used for the analysis of cyanogenic glycosides in plant extracts[6][18].

Methodology:

-

Sample Preparation: Fresh plant material (e.g., cassava leaves or roots) is lyophilized and ground to a fine powder[6].

-

Extraction: The powdered sample is extracted with a suitable solvent, such as 80% methanol, often with heating or sonication to improve efficiency[19].

-

Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed for separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, although mass spectrometry (LC-MS) provides higher specificity and sensitivity[4][20].

-

-

Quantification: A calibration curve is generated using pure this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Cytochrome c Oxidase Inhibition Assay